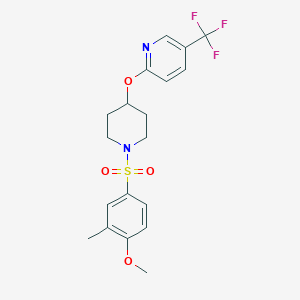
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C19H21F3N2O4S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine (CAS Number: 1421501-14-5) is a complex organic molecule notable for its unique structural features, including a piperidine ring and a trifluoromethyl group. These characteristics suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H21F3N2O4S with a molecular weight of 430.4 g/mol. The structure includes functional groups that are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21F3N2O4S |
| Molecular Weight | 430.4 g/mol |
| CAS Number | 1421501-14-5 |
Research indicates that the compound may interact with specific biological targets, including enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially modulating enzyme activity or receptor binding. This mechanism is crucial for understanding its therapeutic potential.
In Vitro Studies
In vitro studies have demonstrated that derivatives of similar structures exhibit significant biological activity. For instance, compounds with trifluoromethyl groups have been shown to enhance potency in inhibiting various enzymes:
- Cyclooxygenase-2 (COX-2) Inhibition : Related compounds have demonstrated selective inhibition of COX-2 with IC50 values as low as 0.25 µM, indicating strong anti-inflammatory properties .
In Vivo Studies
In vivo studies using animal models have further elucidated the biological effects of related compounds:
- Anti-inflammatory Activity : In a rat air pouch model, related piperidine derivatives inhibited white blood cell infiltration and reduced COX-2-derived prostaglandin production . This suggests potential applications in treating inflammatory conditions.
- Pharmacokinetics : The pharmacokinetic profiles of similar compounds indicate favorable absorption and distribution characteristics, which are vital for therapeutic efficacy .
Case Study 1: Anti-inflammatory Effects
A study involving a related compound demonstrated significant anti-inflammatory effects in rat models. The compound inhibited COX-2 activity and reduced inflammation markers, supporting its potential as an anti-inflammatory agent.
Case Study 2: Drug Design Implications
Research on structural analogs has highlighted the importance of functional group positioning in enhancing biological activity. For example, the introduction of trifluoromethyl groups has been linked to increased potency against specific targets such as serotonin uptake mechanisms .
Comparative Analysis with Similar Compounds
The biological activity of This compound can be compared to other structurally similar compounds:
| Compound Name | COX-2 IC50 (µM) | Unique Features |
|---|---|---|
| 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) | 0.25 | Selective COX-2 inhibitor |
| 1-(4-Methoxy-3-methylphenyl)sulfonylpiperidine | N/A | Structural similarity with varying substituents |
| 8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]}quinoline | N/A | Enhanced biological activity due to quinoline core |
Properties
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-13-11-16(4-5-17(13)27-2)29(25,26)24-9-7-15(8-10-24)28-18-6-3-14(12-23-18)19(20,21)22/h3-6,11-12,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRGUPSWXXGOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














